molecular formula C9H9N3O3S B2962362 Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate CAS No. 1325306-49-7

Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

Cat. No.: B2962362
CAS No.: 1325306-49-7
M. Wt: 239.25
InChI Key: MJIOYPJYVGVJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of thiourea derivatives with α-haloketones.

  • Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the thiazole derivative with appropriate reagents such as hydrazine and carboxylic acids.

  • Esterification: The final step involves esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazoles or oxadiazoles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

  • Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-(2-methyl-1,3,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

  • Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

  • Ethyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-3-14-9(13)8-11-6(4-16-8)7-10-5(2)12-15-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIOYPJYVGVJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.